molecular formula C8H11N B1678211 N-Ethylaniline CAS No. 103-69-5

N-Ethylaniline

Cat. No.: B1678211
CAS No.: 103-69-5
M. Wt: 121.18 g/mol
InChI Key: OJGMBLNIHDZDGS-UHFFFAOYSA-N
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Description

N-Ethylaniline is an organic compound with the chemical formula C8H11N. It is a yellow-brown, transparent, oily liquid that is insoluble in water but miscible with ethanol, ether, and other organic solvents . This compound is primarily used in organic synthesis and has various applications in different fields.

Safety and Hazards

N-Ethylaniline is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . It is combustible and may burn but does not ignite readily . When heated, vapors may form explosive mixtures with air .

Future Directions

There is good scope in the field of substituted polyanilines and their blends and composites to widen the biomedical applications which can open up innovations in the near future .

Mechanism of Action

Target of Action

N-Ethylaniline is a secondary aromatic amine . It is primarily involved in chemical reactions as a nucleophile . The primary targets of this compound are electrophilic compounds that can accept a pair of electrons .

Mode of Action

This compound interacts with its targets through nucleophilic substitution reactions, specifically S_N2 reactions . In these reactions, this compound donates a pair of electrons to an electrophilic compound, leading to the formation of a new bond .

Biochemical Pathways

It is known to participate in the synthesis of various organic compounds . For example, it can react with alkyl halides in S_N2 reactions to form alkylamines . It can also participate in the synthesis of polymers and other complex organic molecules .

Pharmacokinetics

It is known that this compound is slightly soluble in water and has a strong basic property These properties may influence its absorption and distribution in the body

Result of Action

The result of this compound’s action largely depends on the specific reaction it is involved in. For instance, in the reaction with alkyl halides, this compound can help synthesize new alkylamines . These alkylamines can then participate in further reactions, leading to the formation of more complex organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, it is unstable to prolonged exposure to air and/or light . Moreover, its reactivity can be affected by the presence of other compounds. For instance, it may react violently with nitric acid and strong oxidizing agents . Therefore, the action, efficacy, and stability of this compound can vary depending on the specific environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethylaniline can be synthesized through several methods:

Industrial Production Methods: Industrial production typically involves the catalytic hydrogenation of nitrobenzene followed by alkylation with ethanol. This process is carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.

Chemical Reactions Analysis

N-Ethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Nitric acid, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a catalyst.

    Substitution Reagents: Halogenated organics, acid chlorides.

Major Products:

    Oxidation: Nitro compounds.

    Reduction: Secondary amines.

    Substitution: Various substituted aniline derivatives.

Properties

IUPAC Name

N-ethylaniline
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InChI

InChI=1S/C8H11N/c1-2-9-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
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InChI Key

OJGMBLNIHDZDGS-UHFFFAOYSA-N
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Canonical SMILES

CCNC1=CC=CC=C1
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Molecular Formula

C8H11N
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Related CAS

88374-64-5
Record name Poly(N-ethylaniline)
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DSSTOX Substance ID

DTXSID1025271
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Molecular Weight

121.18 g/mol
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Physical Description

N-ethylaniline appears as a dark liquid with an aromatic odor. Insoluble in water. Density 0.963 g / cm3. Toxic by skin absorption and inhalation of vapors. Evolves toxic fumes during combustion. Flash point 185 °F., Liquid, Clear to straw-colored liquid with an aniline-like odor (pleasant, medicinal); darkens to a brown color after exposure to light and air; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO LIGHT AND AIR.
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Boiling Point

400.5 °F at 760 mmHg (NTP, 1992), 204.5 °C, 205 °C
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Flash Point

185 °F (NTP, 1992), 185 °F (85 °C) (OPEN CUP), 85 °C o.c.
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Insol in water; miscible with alcohol, ether, and many other organic solvents, Very sol in acetone; sol in organic solvents, In water, 2.41X10+3 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.24
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Density

0.958 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.9625 @ 20 °C/4 °C, Relative density (water = 1): 0.96
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Vapor Density

4.18 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.2 (AIR= 1), Relative vapor density (air = 1): 4.2
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Vapor Pressure

1 mmHg at 101.3 °F (NTP, 1992), 0.2 [mmHg], 0.204 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.4
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Color/Form

Colorless liquid, CLEAR TO STRAW-COLORED, YELLOW-BROWN OIL

CAS No.

103-69-5
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Melting Point

-82.3 °F (NTP, 1992), -63.5 °C, -63 °C
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Synthesis routes and methods I

Procedure details

To a solution of aniline 22 (386 mg, 0.474 mmol, 1.0 eq.) in DMPU (1.6 mL) at 0° C. was added lithium hexamethyldisalazide (0.950 mL, 0.950 mmol, 2.0 eq., lithium hexamethyldisalazide 1.0 M in THF). The resulting mixture was stirred at 0° C. during 30 min and added ethyl iodide (0.230 mL, 2.88 mmol, 6.1 eq.). The reaction mixture was stirred 10 min at 0° C. then allowed to warm up to rt and stirred at that temperature during 1 h. A saturated solution of NH4Cl, methyl-t-butyl ether and n-hexanes were added. Layers were separated and the aqueous one was extracted twice with methyl-t-butyl ether/hexane (1:1 mixture). The combined organic layers were washed with brine/water (1:1 mixture), then with brine, dried with sodium sulfate, filtered and concentrated to dryness. The resulting foam was purified by chromography on silica gel 230-400 Mesh using the following solvent gradient: 15% and 20% ethyl acetate/hexane to elute. This procedure afforded N-ethyl-aniline 39, 349 mg, white foam, 87% yield.
Quantity
386 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
n-hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
87%

Synthesis routes and methods II

Procedure details

The procedure was the same as for Example 1 with the exception that ethanol was substituted for methanol on an equal volume basis. Complete conversion of the nitrobenzene occurred in 4.5 hours at 160° C. and yielded 0.007 mole ethyl N-phenylcarbamate, 0.066 mole aniline, 0.004 mole ethylidene aniline, and 0.002 mole N-ethyl aniline. The balance (0.021 mole) was converted to higher molecular weight products derived from aniline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
reactant
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Synthesis routes and methods III

Procedure details

200 parts of aniline, 50 parts of ethyl alcohol and 10 parts of triphenyl phosphite are heated for 10 hours at 250° C in a stirred autoclave. The autoclave is then let down and the water of reaction formed, excess aniline and unconverted alcohol are distilled off under reduced pressure. 110 parts of N-ethylaniline, corresponding to a yield of 83% of theory, distil at a boiling point of 205° C/760 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Quantity
0 (± 1) mol
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Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
83%

Synthesis routes and methods IV

Procedure details

1-Phenyl ethylamine (0.27 g, 2.29 mmol) was added to toluene (20 ml) solution of (−)-3-[4-[2-(phenothiazin-10-yl)ethoxy]phenyl]-2-ethoxypropanoic acid (1.0 g, 2.29 mmol). The clear reaction solution was stirred for 2 h at ambient temperature and the salt thus obtained was filtered to yield phenyl ethylamine salt of (−)-3-[4-[2-(phenothiazin-10-yl)ethoxy]phenyl]-2-ethoxypropanoic acid (1.2 g, yield: 94.5%, mp: 140-142° C.; chemical purity: 98.12%, chiral purity: 99.69%(−), 2.95 %(+) by HPLC).
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
(−)-3-[4-[2-(phenothiazin-10-yl)ethoxy]phenyl]-2-ethoxypropanoic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Ethylaniline
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Customer
Q & A

ANone: The molecular formula of N-Ethylaniline is C8H11N, and its molecular weight is 121.18 g/mol.

A: Yes, several spectroscopic techniques have been used to characterize this compound. [, , , , ] These include:

    ANone: this compound can be synthesized through various methods, including:

    • Alkylation of Aniline: Reacting aniline with ethanol in the vapor phase over a catalyst like zinc ferrite (ZnFe2O4). This method often yields N,N-Diethylaniline as a byproduct. []
    • Reductive Alkylation of Nitrobenzene: A one-pot synthesis approach involves the simultaneous aqueous-phase reforming of ethanol, reduction of nitrobenzene to aniline, and N-alkylation of aniline with ethanol, all catalyzed by the same catalyst system. This method aims for higher selectivity towards this compound by promoting in-situ reactions. []
    • Reductive Alkylation of N-Benzylaniline: This two-stage process involves the reductive ethylation of N-Benzylaniline. []

    A: Catalyst choice, reaction temperature, pressure, and the molar ratio of reactants significantly influence the selectivity of this compound production. For instance, using zinc ferrite catalysts with lower manganese substitution levels (Zn1-xMnxFe2O4, where x is low) tends to favor this compound formation. []

    ANone: Yes, this compound has been investigated in the context of material science:

    • Conducting Polymers: this compound is a monomer used in the synthesis of conducting polymers, particularly poly(this compound) (PNEA). These polymers have potential applications in various fields, including sensors, corrosion protection coatings, and supercapacitors. [, , , , , , , , ]

    ANone: Yes, computational chemistry has played a role in understanding this compound and its derivatives.

    • Quantum Chemical Simulations: Researchers have used quantum chemical methods like RHF/6-31G(d) to model the mechanism of this compound sulfonation with benzenesulfonyl chloride. These simulations provide insights into the reaction pathways, transition states, and the influence of solvation on the reaction. []
    • Molecular Modeling: Studies have used computational methods to investigate the ordering and interactions of this compound derivatives, such as N-(4-n-butyloxybenzylidene)-4'-n-ethylaniline, in liquid crystal systems. These simulations help understand the relationship between molecular structure and liquid crystalline behavior. []
    • Antifungal Agent: Research suggests that this compound exhibits broad-spectrum antifungal activity in vitro. [] It has shown efficacy in reducing postharvest infections caused by fungi like Botrytis cinerea and Colletotrichum gloeosporioides. These findings suggest its potential as a biofumigant in agriculture. []

    A: While detailed ecotoxicological data may be limited, some studies have investigated the effects of this compound and related compounds on aquatic organisms. For example, this compound exhibited acute toxicity to the crustacean Thamnocephalus platyurus with an LC50 value of 0.46 mg L(-1). []

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.